molecular formula C13H19N3O B2588580 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone CAS No. 903447-26-7

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone

Cat. No.: B2588580
CAS No.: 903447-26-7
M. Wt: 233.315
InChI Key: MYWWBWHLVQIFMW-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O This compound is known for its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and an ethanone group

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can be compared to other similar compounds, such as:

Biological Activity

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone, with the chemical formula C₁₃H₁₉N₃O and CAS number 903447-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

The compound is characterized by a pyrimidine ring substituted with a piperidine moiety. Its structural formula can be represented as follows:

C13H19N3O\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}
PropertyValue
Molecular Weight233.32 g/mol
MDL NumberMFCD08131964
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrimidine core followed by the introduction of the piperidine substituent. Specific methodologies can vary, but they generally utilize standard organic synthesis techniques such as condensation reactions and cyclization.

Anticancer Properties

Research has indicated that compounds containing pyrimidine and piperidine structures can exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

Case Study:
In a recent study, derivatives of pyrimidine were evaluated for their antiproliferative effects against several cancer types. The results demonstrated that specific substitutions on the pyrimidine ring enhanced activity against colorectal and lung cancers .

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Example Findings:
A related study highlighted that certain pyrimidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory and antiviral properties. These activities are often attributed to their ability to modulate immune responses or inhibit viral replication processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.

Research has shown that modifications in the chemical structure can lead to improved binding affinity to target proteins, enhancing both pharmacological effects and bioavailability .

Properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13-14-8-12(11(3)17)10(2)15-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWWBWHLVQIFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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